

Synthesis of "Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate" protocol

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Compound of Interest

Compound Name: *Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate*

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An Application Note and Protocol for the Synthesis of **Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate**

Application Notes

This document provides a detailed protocol for the synthesis of **tert-butyl 6-methyl-1,4-diazepane-1-carboxylate**, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is based on a practical synthesis method that allows for multi-kilogram production, highlighting its industrial applicability. The synthesis involves the construction of the chiral 1,4-diazepane ring system through an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol, which is derived from commercially available (S)-2-aminopropan-1-ol.[1] This method has been successfully applied in the synthesis of key intermediates for Rho-kinase inhibitors.[1] The protocol details the deprotection of a nosyl-protected intermediate to yield the final product.

The target compound, also referred to as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a valuable building block in medicinal chemistry. Its empirical formula is $C_{11}H_{22}N_2O_2$ and it has a molecular weight of 214.30 g/mol.[2]

Experimental Protocol

This protocol describes the deprotection of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate to yield (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Materials:

- (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate
- Acetonitrile
- Potassium carbonate
- Thiophenol
- Petroleum ether
- Methyl t-butyl ether
- Anhydrous sodium sulfate
- Filter paper
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L).
- **Addition of Base:** Add potassium carbonate (1.79 kg, 13.0 mol) to the solution.
- **Addition of Thiophenol:** Gradually add thiophenol (2.15 kg, 19.5 mol) to the reaction mixture over 6 hours, maintaining an internal temperature of 20°C or below.
- **Reaction:** Stir the resulting mixture at 20°C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

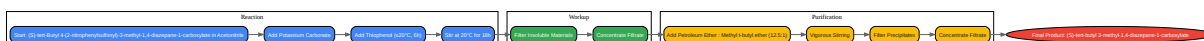
- Workup:
 - Once the reaction is complete, filter off the insoluble materials.
 - Concentrate the filtrate under reduced pressure.
- Purification:
 - To the residue, add a mixture of petroleum ether and methyl t-butyl ether (12.5:1).
 - Stir the mixture vigorously to induce precipitation.
 - Filter off the precipitates.
 - Concentrate the filtrate under reduced pressure to obtain the target product.[3]

Quantitative Data Summary

Starting Material	Product	Yield	Purity (GC)	Optical Purity (%ee)
(S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate	(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate	74.5%	97.5%	99.9%

Table 1: Summary of quantitative data for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.[3]

Experimental Workflow



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Caption: Synthesis workflow for **Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate**.

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